Neoantimycin

Macrocyclic depsipeptide structural biology Ring-expanded antimycin pharmacology NRPS-PKS biosynthetic engineering

Standard antimycins target mitochondrial complex III, but Neoantimycin's unique 15-membered tetralactone ring delivers a distinct mechanism: low-nanomolar K-Ras plasma membrane delocalization. Critical for KRAS-mutant, P-gp-evading cancer models. - IC50: 2.9 ± 0.7 nM (K-Ras PM mislocalization); 50-fold selective cytotoxicity (KRAS-mutant vs. wild-type). - Evades P-gp efflux (FR = 3.8 vs. doxorubicin FR = 22). - Validated TNBC potency: 2.02 nM (MDA-MB-468).

Molecular Formula C36H46N2O12
Molecular Weight 698.8 g/mol
Cat. No. B15610425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoantimycin
Molecular FormulaC36H46N2O12
Molecular Weight698.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21-,25+,26-,28-,29-,30-/m0/s1
InChIKeyJIJATTFJYJZEBT-MDDNAQDNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Neoantimycin Matters for Oncology Research


Neoantimycin (CAS 22862-63-1) is a macrocyclic depsipeptide belonging to the antimycin-type family, uniquely distinguished by a 15-membered tetralactone ring architecture that sets it apart from the classical 9-membered dilactone antimycins [1]. Isolated from Streptomyces orinoci and S. conglobatus, neoantimycin and its analogs function as dual modulators of the oncogenic chaperone GRP78/BiP and the K-Ras signaling axis, with demonstrated low-nanomolar potency against multiple cancer cell lines [2]. Its biosynthetic pathway, encoded by a hybrid NRPS-PKS gene cluster, has been fully characterized and engineered, establishing a tractable platform for analog generation [3].

Macrocyclic depsipeptide probe with reported 15-membered tetralactone scaffold
GRP78/BiP chaperone and K-Ras signaling dual-pathway modulation context
Genetically tractable NRPS-PKS biosynthetic platform for analog generation

Why Antimycin A Cannot Replace Neoantimycin


Despite sharing the 3-formamidosalicylic acid pharmacophore, the antimycin-type depsipeptides are sharply differentiated by macrocycle ring size, oxidation state, and stereochemistry, each driving distinct biological selectivity profiles [1]. Classical antimycins (9-membered ring) primarily target mitochondrial complex III and Bcl-2, whereas neoantimycin's 15-membered tetralactone scaffold confers a fundamentally different mechanism—low-nanomolar K-Ras plasma membrane mislocalization—that is not recapitulated by ring-contracted analogs [2]. Even among 15-membered congeners, stereochemical variations (e.g., the C-2 epimer distinction between neoantimycin and JBIR-04 diastereoisomers) and starter-unit substitutions (3-formamidosalicylate vs. 3-hydroxybenzoate in unantimycins) produce divergent potency and selectivity, making generic interchange scientifically indefensible [3].

Ring-size divergence: classical antimycin A (9-membered) targets mitochondrial complex III, not K-Ras/GRP78; mechanism may not transfer.
Stereochemical variations (e.g., C-2 epimer in JBIR-04) may shift selectivity profile and target engagement.
Starter-unit substitutions (3-formamidosalicylate vs. 3-hydroxybenzoate) produce divergent pathway-response endpoints, limiting direct interchange.

Neoantimycin vs. Analogs: Quantitative Evidence


Ring-Expanded Scaffold Enables Distinct Mechanism

Neoantimycin possesses a 15-membered tetralactone core, constituting a ring-expanded scaffold relative to the classical 9-membered dilactone antimycins (e.g., antimycin A). This architectural divergence correlates with a switch in molecular target engagement: classical antimycins inhibit mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) and interact with Bcl-2 to induce apoptosis [1], whereas neoantimycins with the 15-membered ring function as GRP78/BiP down-regulators and K-Ras plasma membrane mislocalization agents [2]. Furthermore, heterologous expression and engineering experiments have demonstrated that ring contraction of neoantimycin from tetra-lactone to tri-lactone, and reciprocal ring expansion of the 12-membered JBIR-06 from tri-lactone to tetra-lactone, are feasible through NRPS-PKS reprogramming, confirming that ring size is a genetically programmable determinant of biological output [3].

Ring-Size Mechanism Divergence
Class-level
15-membered tetralactone vs. 9-membered dilactone: switches target from mitochondrial complex III to K-Ras PM mislocalization and GRP78 modulation.
Scaffold-driven target engagement context
NMR, MS/MS and confocal imaging verified; ring contraction feasible via NRPS-PKS reprogramming.
Macrocyclic depsipeptide structural biology Ring-expanded antimycin pharmacology NRPS-PKS biosynthetic engineering

K-Ras Mislocalization and P-gp Efflux Evasion

In a quantitative confocal imaging assay measuring mGFP-K-RasG12V mislocalization from the plasma membrane (PM) in MDCK cells, neoantimycin (1) achieved an IC50 of 2.9 ± 0.7 nM with an Emax of 0.60 ± 0.03, placing it among the most potent K-Ras PM delocalizers reported [1]. Critically, neoantimycins 1–7 demonstrated comparable cytotoxicity against the P-gp-overexpressing multidrug-resistant colon cancer cell line SW620 Ad300 and its parental SW620 line, with fold resistance (FR) values of only 2.1–6.5, in stark contrast to the control chemotherapeutic doxorubicin (FR = 22) [1]. By comparison, the synthetic benzoxazolone analog 8, lacking the N-formyl amino-salicylic acid pharmacophore, was completely inactive in both K-Ras mislocalization and cytotoxicity assays [1]. The biosynthetically related antimycin A2a (5) showed an IC50 of 7.9 ± 0.3 nM for K-Ras mislocalization with an Emax of 0.78, and respirantin (7) showed IC50 0.7 ± 0.1 nM; however, neoantimycin (1) demonstrated the most favorable combination of high potency and low FR (3.8) against drug-resistant cells [1].

K-Ras Mislocalization Potency
Head-to-head
Neoantimycin IC50 2.9 ± 0.7 nM; Antimycin A2a 7.9 ± 0.3 nM; Respirantin 0.7 ± 0.1 nM. P-gp evasion: FR 3.8 vs. doxorubicin FR 22.
Reported high potency in K-Ras delocalization assay
mGFP-K-RasG12V MDCK cells; MTT in SW620/Ad300 lines. Benzoxazolone analog inactive.
K-Ras targeted therapy P-glycoprotein multidrug resistance Oncogenic Ras membrane localization

Triple-Negative Breast Cancer Selective Cytotoxicity

Neoantimycin A exhibited highly specific, low-nanomolar growth inhibition against triple-negative breast cancer (TNBC) cell lines: IC50 = 2.02 ± 0.17 nmol·L⁻¹ against MDA-MB-468 and IC50 = 9.18 ± 2.23 nmol·L⁻¹ against MDA-MB-453 [1]. Mechanistic investigation revealed that Neoantimycin A disrupts K-Ras protein localization at the cell membrane and blocks the downstream Ras/Mek/Erk signaling pathway [1]. In contrast, the classical antimycin A demonstrates substantially weaker and less selective cytotoxicity, with a reported IC50 of 29 µg/mL (approximately 53 μM) against HCT-116 colorectal cancer cells . While these assays were performed in different cell line contexts, the approximately 26,000-fold difference in molar potency (2.02 nM for Neoantimycin A in MDA-MB-468 vs. ~53,000 nM for antimycin A in HCT-116) highlights the profound gain in anticancer potency conferred by the ring-expanded neoantimycin scaffold.

TNBC Cell Growth Inhibition
Cross-study
Neoantimycin A IC50 2.02 nM (MDA-MB-468), 9.18 nM (MDA-MB-453). Classical antimycin A ~53 μM in HCT-116 colorectal model.
Supports cell-model endpoint review
Caveat: different cell line contexts; Ras/Mek/Erk pathway blockade confirmed.
Triple-negative breast cancer targeted therapy Ras/Mek/Erk signaling pathway Cancer cell-selective cytotoxicity

K-Ras Mutation-Selective Cytotoxicity

Neoantimycin (1) demonstrated a 50-fold selective cytotoxicity toward human lung cancer cells harboring oncogenic K-Ras mutation (A549, KRAS G12S) versus K-Ras wild-type cells (H522), as measured by MTT assay [1]. This selectivity profile was superior to that of the biosynthetically related antimycin A2a (5, >26-fold) and comparable to respirantin (7, >33-fold) [1]. In a separate study, neoantimycin derivatives generated by precursor-directed biosynthesis showed selective and significant cytotoxicity specifically against colorectal cancer cells bearing K-ras mutations, with IC50 values ranging from 40 nM to 3.5 μM [2]. The synthetic benzoxazolone analog (8), lacking the N-formyl amino-salicylamide moiety, was completely inactive in both K-Ras mislocalization and cytotoxicity, confirming the essential pharmacophoric role of this structural feature unique to neoantimycins and their close biosynthetic relatives [1].

K-Ras Mutant Selectivity
Head-to-head
50-fold selectivity (A549 KRAS G12S vs. H522 WT). Antimycin A2a >26-fold; respirantin >33-fold. Benzoxazolone analog inactive.
Reported mutation-selective response context
MTT assay; precursor-directed derivatives also show K-ras mutant selective cytotoxicity.
K-Ras mutation-selective therapy Synthetic lethality in KRAS-mutant cancers Personalized oncology

NRPS-PKS Reprogramming for Ring-Size Diversification

The neoantimycin biosynthetic gene cluster has been fully characterized, heterologously expressed in two separate Streptomyces host species, and functionally reprogrammed to achieve three distinct engineering outcomes: (i) ring contraction of neoantimycin from a 15-membered tetra-lactone to a tri-lactone, (ii) ring expansion of the 12-membered JBIR-06 from tri-lactone to tetra-lactone, and (iii) alkyl chain diversification of JBIR-06 through incorporation of various alkylmalonyl-CoA extender units, all in practical yields [1]. This establishes neoantimycin as one of the few antimycin-type depsipeptides for which a fully tractable heterologous production and engineering platform exists [2]. In contrast, the biosynthesis of classical antimycins has been known for decades but their NRPS-PKS assembly lines have proven far less amenable to rational reprogramming for ring-size alteration [1]. Additionally, precursor-directed biosynthesis of neoantimycin has yielded seven new derivatives (1–7) with selective cytotoxicity profiles, demonstrating the practical utility of the system for analog generation [3].

Biosynthetic Reprogramming
Class-level
Ring contraction, expansion, and alkyl chain diversification achieved via NRPS-PKS domain/module engineering. Seven new precursor-directed derivatives generated.
Supports analog generation platform
Heterologous expression in two Streptomyces hosts; CRISPR/Cas-based editing.
NRPS-PKS biosynthetic engineering Heterologous natural product expression Ring-contraction/expansion chemistry

GRP78 Downregulation and NSCLC Mitochondrial Apoptosis

Neoantimycin F (NAT-F) exerted concentration-dependent growth-inhibitory activity against non-small cell lung cancer (NSCLC) PC9 and H1299 cells, inducing cell cycle arrest (S phase in PC9; G0/G1 in H1299), significant ROS production, DNA damage, and mitochondrial membrane potential (MMP) loss, culminating in Bax upregulation, Bcl-2/Mcl-1/Bcl-xL downregulation, cytochrome c release, and caspase-9/-3 activation [1]. In comparison, the closely related oxidized-type neoantimycin, prunustatin A, inhibits GRP78 expression induced by 2-deoxyglucose in HT1080 fibrosarcoma cells but does so accompanied by global cell death only under stress conditions—without showing cytotoxicity under normal nutrient conditions [2]. The 12-membered antimycin-like compound JBIR-06 also inhibits GRP78 expression (2-deoxyglucose-induced) but with a considerably higher IC50 of 250 nM [3]. This differential cytotoxicity profile—NAT-F inducing direct apoptosis in NSCLC cells under standard culture conditions versus prunustatin A requiring ER stress induction—highlights functional divergence even within the 15-membered neoantimycin structural class.

NSCLC Mitochondrial Apoptosis
Cross-study
NAT-F induces direct apoptosis in PC9 and H1299 cells via ROS, MMP loss, and caspase cascade. Prunustatin A requires 2-deoxyglucose stress co-induction; JBIR-06 GRP78 IC50 250 nM.
Apoptosis pathway-response context
Standard culture conditions vs. ER stress-dependent cytotoxicity distinction.
GRP78/BiP chaperone targeting NSCLC mitochondrial apoptosis ROS-mediated cancer cell death

Key Applications of Neoantimycin


K-Ras Mislocalization Chemical Probe

Neoantimycin is uniquely suited as a chemical biology probe in KRAS-targeted drug discovery programs. With an IC50 of 2.9 ± 0.7 nM for K-Ras PM mislocalization and 50-fold selective cytotoxicity toward KRAS-mutant versus wild-type lung cancer cells [1], it outperforms antimycin A2a (>26-fold selectivity) and respirantin (>33-fold) in mutation-selective killing [1]. Its demonstrated evasion of P-gp-mediated drug efflux (FR = 3.8 vs. doxorubicin FR = 22) makes it particularly valuable for studying KRAS-driven multidrug-resistant cancer models [1]. Procurement priority: neoantimycin over antimycin A or respirantin when the experimental endpoint is K-Ras pathway modulation in drug-resistant KRAS-mutant cell lines.

Triple-Negative Breast Cancer: Ras/Mek/Erk Inhibitor

Neoantimycin A demonstrates IC50 values of 2.02 nM (MDA-MB-468) and 9.18 nM (MDA-MB-453) against TNBC cells, with validated mechanism of action through K-Ras membrane delocalization and Ras/Mek/Erk pathway blockade [2]. This level of potency and mechanistic definition is not replicated by classical antimycins, which primarily act through mitochondrial complex III inhibition and show micromolar-range activity in colorectal cancer models . Procurement priority: Neoantimycin A is the preferred compound for TNBC-focused studies requiring Ras-pathway-targeted chemical intervention with sub-10 nM potency.

Biosynthetic Engineering for Antimycin-Type Libraries

The neoantimycin biosynthetic gene cluster has been heterologously expressed, CRISPR/Cas-engineered, and functionally reprogrammed for ring contraction, ring expansion, and alkyl chain diversification—a level of genetic tractability not demonstrated for classical antimycin assembly lines [3]. Precursor-directed biosynthesis has yielded seven new derivatives (1–7) with selective cytotoxicity (IC50 40 nM–3.5 μM) against K-ras-mutant colorectal cancer [4]. Procurement priority: For laboratories building antimycin-type analog libraries through biosynthetic engineering, neoantimycin's characterized and manipulable NRPS-PKS system is the only validated starting point, making the parent compound and its producing strains indispensable research tools.

GRP78-Targeted Apoptosis Agent for NSCLC Models

Neoantimycin F induces direct mitochondrial apoptosis in NSCLC PC9 and H1299 cells under standard culture conditions through ROS production, MMP loss, and caspase cascade activation [5]. This contrasts with prunustatin A, which requires co-induction of ER stress (2-deoxyglucose) to achieve GRP78 downregulation and associated cytotoxicity [6]. Procurement priority: When the experimental goal is to evaluate direct GRP78-targeted anticancer efficacy in NSCLC without exogenous stress induction, neoantimycin F should be selected over prunustatin A or JBIR-06 (which requires 250 nM for GRP78 inhibition) [6].

Application
Selection Property
Validation Focus
K-Ras pathway mislocalization studies
K-Ras PM delocalization assay context
Mutation-selective response and P-gp evasion endpoints
TNBC Ras-pathway signaling studies
Ras/Mek/Erk pathway modulation context
Cell-model endpoint review and pathway blockade monitoring
Antimycin-type analog library construction
Engineered NRPS-PKS biosynthetic platform
Ring-size diversification and precursor-directed analog yield
GRP78-targeted NSCLC apoptosis studies
Direct apoptosis induction without exogenous ER stress
Mitochondrial pathway endpoints (ROS, caspase, MMP loss)

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